molecular formula C6H8N4O B1367432 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine CAS No. 91476-88-9

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Cat. No. B1367432
CAS RN: 91476-88-9
M. Wt: 152.15 g/mol
InChI Key: SDQPBIDYLCHJKC-UHFFFAOYSA-N
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Description

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a chemical compound that has been studied for its potential applications . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . This compound has been identified as an impurity in the active pharmaceutical ingredient sitagliptin phosphate monohydrate .

Scientific Research Applications

1. Quantification of 7-Nitroso Impurity in Sitagliptin

  • Summary of Application : This research study aimed to develop an analytical method for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (7-nitroso impurity), which is a potential genotoxic impurity in Sitagliptin, an anti-diabetic medication used to treat type 2 diabetes .
  • Methods of Application : A highly sensitive and reproducible ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method was developed. The analysis was performed on a Kromasil-100, with a C18 column at an oven temperature of approximately 40 °C .
  • Results : This method is useful for the detection of the impurity at the lowest limit of detection (LOD), which was 0.002 ppm, and the lowest limit of quantification (LOQ), which was 0.005 ppm. This method was linear in the range of 0.005 to 0.06 ppm and the square of the correlation coefficient (R^2) was determined to be > 0.99 .

2. Determination and Quantification of N-nitrosamine Impurity in Sitagliptin Phosphate Monohydrate

  • Summary of Application : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (NTTP) in the sitagliptin phosphate monohydrate active pharmaceutical ingredient .
  • Methods of Application : Chromatographic separation was achieved using an Agilent-ZORBAX SB-C18 column, with 0.01 mol L^−1 ammonium formate in water as mobile phase A and acetonitrile as mobile phase B in gradient elution mode at a 0.4 mL min^−1 flow rate .
  • Results : The method was fully validated with good linearity over the concentration range of 0.098–0.925 ppm of the sitagliptin phosphate monohydrate test concentration for NTTP. The correlation coefficient obtained in each case was >0.998 .

3. Contamination Study on Sitagliptin Drug Products

  • Summary of Application : A case study on Sitagliptin drug products and Sitagliptin/Metformin drug products concerning contamination with N-nitrosamines was performed .
  • Methods of Application : Two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) and its precursor triazolopyrazine were used .
  • Results : The study provided valuable insights into the contamination of Sitagliptin drug products with N-nitrosamines .

Safety And Hazards

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrosamine, a class of compounds that are internationally recognized as strong carcinogens . The International Agency for Research on Cancer (IARC) classifies certain nitrosamines as the most potent carcinogens, and the Environmental Protection Agency (EPA) of the United States considers that even extremely low concentrations of certain nitrosamines can cause cancer .

properties

IUPAC Name

7-nitroso-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-8-10-4-3-9-2-1-7-6(9)5-10/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQPBIDYLCHJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531781
Record name 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

CAS RN

91476-88-9
Record name 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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